molecular formula C8H10N4O B11911568 4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 90358-17-1

4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B11911568
CAS No.: 90358-17-1
M. Wt: 178.19 g/mol
InChI Key: IXDSNGJEUPDLPH-UHFFFAOYSA-N
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Description

4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The structure of this compound features a pyrrolo[2,3-d]pyrimidine core with methoxy and methyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxy-5-methylpyrimidine with an amine source in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with intermediate purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects. The compound’s ability to induce apoptosis in cancer cells is one of its notable mechanisms of action .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but with different substituents.

    Pyrido[2,3-d]pyrimidine: Another related compound with a pyridine ring fused to the pyrimidine core.

    Phenyl-1,2,4-triazoles: Contains a triazole ring substituted by a phenyl group.

Uniqueness

4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and methyl groups enhance its solubility and reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

90358-17-1

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C8H10N4O/c1-4-3-10-6-5(4)7(13-2)12-8(9)11-6/h3H,1-2H3,(H3,9,10,11,12)

InChI Key

IXDSNGJEUPDLPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C(=NC(=N2)N)OC

Origin of Product

United States

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